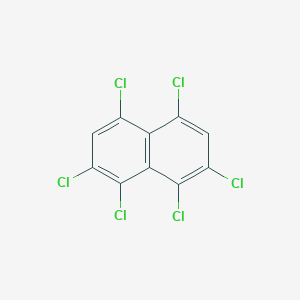

1,2,4,5,7,8-Hexachloronaphthalene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4,5,7,8-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-3-1-5(13)9(15)8-7(3)4(12)2-6(14)10(8)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZREMCYQNYZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145831 | |

| Record name | 1,2,4,5,7,8-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-92-2 | |

| Record name | Naphthalene, 1,2,4,5,7,8-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5,7,8-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sources and Environmental Release Pathways of 1,2,4,5,7,8 Hexachloronaphthalene

Unintentional Formation during High-Temperature Industrial Processes

Polychlorinated naphthalenes, including the 1,2,4,5,7,8-hexachloro isomer, are unintentionally formed in various industrial processes that involve heat and the presence of chlorine. pops.intpops.int These conditions facilitate the transformation of other organic compounds into PCNs.

Emissions from Chlor-Alkali Manufacturing

The chlor-alkali process, which produces chlorine and sodium hydroxide, has been identified as a source of PCN formation. diva-portal.orgenv.go.jpresearchgate.net Studies have detected characteristic congener profiles of PCNs in environmental samples collected near chlor-alkali plants, suggesting their formation and release during the manufacturing process. env.go.jpresearchgate.net For instance, high concentrations of PCNs have been found in fish near a former chlor-alkali facility, with a congener profile distinct from commercial PCN mixtures. env.go.jpresearchgate.net This suggests that the chlor-alkali process itself can be an important source of these compounds. researchgate.net

Release from Waste Incineration and Metallurgical Operations

Historical Industrial Applications and Legacy Contamination Sources

Prior to widespread restrictions, PCNs were manufactured and used in a variety of industrial products. wikipedia.orgontosight.aiindustrialchemicals.gov.au These historical uses have led to legacy contamination, where the compounds are slowly released into the environment from old products and disposal sites.

Contribution from Former Technical Formulations and Industrial Products

Hexachloronaphthalenes were components of commercial mixtures, such as Halowax, Nibren Waxes, Seekay Waxes, and Cerifal Materials. wikipedia.orgindustrialchemicals.gov.au These formulations were used in a wide range of applications, including:

Cable and wire insulation industrialchemicals.gov.aunih.gov

Capacitor fluids industrialchemicals.gov.au

Additives for lubricants and engine oils industrialchemicals.gov.aunih.gov

Wood preservatives industrialchemicals.gov.au

Flame retardants industrialchemicals.gov.au

Paints and sealants ontosight.aiindustrialchemicals.gov.au

Although the production of these technical mixtures has largely ceased, products containing them may still be in use or disposed of, acting as a continuing source of environmental contamination. wikipedia.orgontosight.ai For example, 1,2,4,5,6,8-Hexachloronaphthalene (B3066824) was identified as the most abundant hexachloronaphthalene isomer in Halowax 1014. researchgate.net

Environmental Discharge from Landfill Sites and Disposed Materials

Landfills are significant repositories of historical PCN-containing materials. diva-portal.orgwho.intscholaris.ca The disposal of industrial and municipal waste, including old electronic equipment and other products containing PCNs, contributes to their presence in landfill sites. scholaris.ca Over time, these compounds can leach from the disposed materials and contaminate the surrounding soil and groundwater. who.intscholaris.ca Studies have detected PCNs in leachate from city dumps and in groundwater near landfill sites. scholaris.ca

Characterization of Potential Non-Anthropogenic Emission Sources

Currently, there is no information available to suggest significant natural or non-anthropogenic sources of polychlorinated naphthalenes. who.int While trace amounts may be released through events like wildfires, industrial activities have increased their environmental accumulation by factors of 10,000 or more. wikipedia.org The overwhelming evidence points to human industrial activity as the primary origin of these compounds in the environment.

Data on PCN Sources

| Source Category | Specific Source | Key Findings |

| Unintentional Formation | Chlor-Alkali Manufacturing | Characteristic PCN congener profiles found in biota near former plants. env.go.jpresearchgate.net |

| Waste Incineration | A major current source of PCN emissions into the atmosphere. pops.intwikipedia.orgwho.int | |

| Metallurgical Operations | Unintentional formation during secondary non-ferrous metal smelting. pops.intpops.intmhlw.go.jp | |

| Legacy Contamination | Historical Industrial Products | Used in Halowax and other technical formulations for insulation, lubricants, etc. wikipedia.orgindustrialchemicals.gov.aunih.gov |

| Landfills | Slow release from disposed products containing PCNs, contaminating soil and water. diva-portal.orgwho.intscholaris.ca | |

| Non-Anthropogenic | Natural Processes | No significant natural sources have been identified. who.int |

Environmental Distribution and Occurrence of 1,2,4,5,7,8 Hexachloronaphthalene

Detection and Quantification Across Diverse Environmental Compartments

The detection of PCNs, including hexachloronaphthalenes, has been reported in numerous environmental matrices across the globe. These compounds, due to their semi-volatile nature, are subject to both atmospheric and aquatic transport, leading to their widespread distribution.

Polychlorinated naphthalenes are released into the atmosphere from various sources, including industrial processes and waste incineration nih.gov. Due to their semi-volatility, they can exist in both the gas and particulate phases in the atmosphere. This dual-phase existence facilitates their long-range atmospheric transport to remote regions, far from their original sources.

Table 1: General Atmospheric Concentrations of Polychlorinated Naphthalenes (PCNs) Note: Specific concentration data for 1,2,4,5,7,8-Hexachloronaphthalene were not available in the reviewed sources. The table presents general ranges for total PCNs or other relevant congeners.

| Location Type | Total PCN Concentration Range (pg/m³) | Predominant Congeners |

| Urban/Industrial | Up to several hundred | Lower to mid-chlorinated PCNs |

| Rural | Tens to low hundreds | Lower chlorinated PCNs |

| Remote (e.g., Arctic) | Low to tens | Lower chlorinated PCNs |

In aquatic environments, the hydrophobic nature of hexachloronaphthalenes governs their distribution. Their low water solubility means they tend to partition from the water column to sediment and suspended organic matter. Consequently, concentrations in sediment are typically several orders of magnitude higher than in the overlying water.

Studies have reported total PCN concentrations in river and coastal sediments, indicating widespread contamination of aquatic systems nih.gov. While specific data for this compound is scarce, the analysis of sediment cores has shown the historical deposition patterns of PCNs, reflecting past industrial activities.

Table 2: General Concentrations of Polychlorinated Naphthalenes (PCNs) in Aquatic Systems Note: Specific concentration data for this compound were not available in the reviewed sources. The table presents general ranges for total PCNs or other relevant congeners.

| Matrix | Total PCN Concentration Range | Notes |

| Surface Water | ng/L to µg/L | Higher concentrations near known sources. |

| Sediment | µg/kg to mg/kg dry weight | Acts as a long-term sink for PCNs. |

In terrestrial ecosystems, this compound and other PCNs are deposited from the atmosphere. Their strong adsorption to soil organic matter limits their mobility and leaching into groundwater. As a result, they can persist in the upper soil layers for extended periods.

Concentrations of total PCNs in soil and dust can vary widely depending on the proximity to historical and current sources. Industrial sites and urban areas generally exhibit higher levels of contamination. House dust can also be a significant reservoir of these compounds, reflecting indoor sources and infiltration from outdoor air.

Table 3: General Concentrations of Polychlorinated Naphthalenes (PCNs) in Terrestrial Systems Note: Specific concentration data for this compound were not available in the reviewed sources. The table presents general ranges for total PCNs or other relevant congeners.

| Matrix | Total PCN Concentration Range (ng/g) | Factors Influencing Concentration |

| Soil | Low single digits to several thousands | Proximity to industrial sources, land use |

| Indoor Dust | Varies widely | Building materials, consumer products, outdoor infiltration |

Analysis of Congener Profiles for Source Attribution in Environmental Matrices

The relative abundance of different PCN congeners, known as the congener profile, can serve as a fingerprint to identify potential sources of contamination. Different industrial processes and combustion sources produce characteristic mixtures of PCNs. For example, technical PCN mixtures like Halowax have distinct congener profiles that can be compared to the profiles found in environmental samples.

While specific source attribution studies for this compound are not widely documented, the presence and relative abundance of this and other hexachloronaphthalene isomers can provide clues. For instance, a higher proportion of heavily chlorinated congeners might suggest sources related to historical use of technical mixtures, whereas a different pattern might indicate combustion-related origins nih.gov. Advanced statistical techniques, such as principal component analysis, are often employed to deconvolve complex mixtures of congeners in environmental samples and link them to potential sources.

Inter-compartmental Partitioning Dynamics and Influencing Factors

The movement of this compound between different environmental compartments (air, water, soil, and biota) is governed by its physicochemical properties and environmental conditions. Key properties influencing its partitioning behavior include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

As a hexachlorinated naphthalene (B1677914), this compound has a low vapor pressure and very low water solubility, coupled with a high Kow value. These properties indicate a strong tendency to partition from air and water into more organic-rich phases such as soil, sediment, and biological tissues.

The partitioning dynamics are also influenced by environmental factors such as temperature, organic carbon content of soil and sediment, and the presence of other pollutants. For example, higher temperatures can increase the volatilization of PCNs from soil and water surfaces into the atmosphere. The high organic carbon content in sediments and soils enhances the sorption of hydrophobic compounds like this compound, reducing their bioavailability and mobility nih.govnih.gov.

Environmental Fate and Transformation of 1,2,4,5,7,8 Hexachloronaphthalene

Abiotic Degradation Mechanisms in Environmental Media

Abiotic degradation, occurring without the involvement of living organisms, plays a role in the transformation of 1,2,4,5,7,8-hexachloronaphthalene. These processes primarily include photolysis and oxidation by atmospheric radicals.

Photolytic Pathways in Aqueous and Atmospheric Phases

Photolysis, or degradation by light, is a potential transformation pathway for chlorinated naphthalenes. As a class, chlorinated naphthalenes absorb light at environmentally relevant wavelengths, suggesting that direct photolysis can occur in water, air, and on soil surfaces. who.int

In aqueous environments, experimental studies on chlorinated naphthalenes in methanol (B129727) solutions have identified dechlorination and dimerization as the main reaction pathways under photolytic conditions. pops.intpops.int The process is believed to proceed via a free-radical mechanism. pops.intpops.int However, the efficiency of this degradation is inversely related to the degree of chlorination; the reaction is found to be slower for more highly chlorinated naphthalenes. pops.intpops.int This indicates that this compound would undergo photolytic degradation in water at a slower rate than its lower-chlorinated counterparts.

In the atmosphere, direct photolysis is also a potential, though less defined, degradation route. The absorption of solar radiation can lead to the breakdown of the compound, contributing to its atmospheric removal.

Atmospheric Oxidation Reactions Involving Hydroxyl Radicals

The primary chemical removal process for many organic pollutants in the atmosphere is oxidation by hydroxyl radicals (•OH), often referred to as the "detergent of the atmosphere". researchgate.netufz.de For chlorinated naphthalenes, this is considered a possible and significant removal pathway. pops.intpops.int

The reaction between chlorinated naphthalenes and hydroxyl radicals is a key factor in determining their atmospheric lifetime. For hexachloronaphthalene, the estimated reaction rate constant with hydroxyl radicals at 25°C is 1.8 x 10⁻¹³ cm³/molecule-sec. nih.gov Based on such reaction rates, the calculated atmospheric half-lives for the broader group of di- to octa-chlorinated naphthalenes range from approximately 2.7 to 417 days. pops.intpops.int This wide range reflects the influence of the number and position of chlorine atoms on the molecule's reactivity, but it confirms that atmospheric oxidation is a relevant, albeit potentially slow, degradation process that allows for long-range transport.

| Parameter | Value | Reference |

|---|---|---|

| Hydroxyl Radical Reaction Rate Constant (25°C) | 1.8 x 10⁻¹³ cm³/molecule-sec | nih.gov |

| Calculated Atmospheric Half-Life Range (for Di- to Octa-CNs) | 2.7 - 417 days | pops.intpops.int |

Biotic Transformation and Biodegradation Potential

Biotic processes, driven by microorganisms, are fundamental to the breakdown of many organic contaminants. However, the structure of this compound presents significant challenges to microbial degradation.

Microbial Degradation Processes in Soil and Water Environments

Microbial degradation of the less chlorinated naphthalenes has been observed. Studies have shown that monochloronaphthalenes can be readily degraded by soil and water microorganisms under aerobic conditions, with some bacteria capable of using them as a sole carbon source. who.intinchem.org However, information on the microbial degradation of higher chlorinated congeners is scarce. who.intinchem.org A study investigating the aerobic biodegradation of various chlorinated naphthalenes in spiked natural lake sediment found that tetra- through hexachloronaphthalenes did not degrade over a 28-day period. canada.ca

While a variety of bacteria, such as Pseudomonas and Sphingomonas species, are known to degrade unsubstituted naphthalene (B1677914) and other polycyclic aromatic hydrocarbons, their efficacy against highly chlorinated variants is limited. researchgate.net

Resistance of Highly Chlorinated Congeners to Biotransformation

The high degree of chlorination in this compound is a key factor in its profound resistance to biotransformation. The presence of multiple chlorine atoms on the naphthalene core makes the molecule chemically stable and sterically hindered, impeding the enzymatic attacks that initiate microbial degradation. alsglobal.eu

Consequently, hexachloronaphthalene is classified as being resistant to biodegradation. nih.gov Modeling studies and international assessments support this, with predicted half-lives in water and soil being greater than two and six months, respectively. pops.intnih.gov This persistence is a defining characteristic, contributing to its potential for bioaccumulation in organisms and biomagnification through food webs. alsglobal.eu The lack of significant biotic or abiotic degradation pathways underscores the long-term environmental presence of this compound following its release.

| Congener Group | Biodegradation Finding | Estimated Half-Life | Reference |

|---|---|---|---|

| Monochloronaphthalenes | Readily degradable by soil/water microorganisms | Not specified | who.intinchem.org |

| Tetra- to Hexachloronaphthalenes | No degradation observed in a 28-day aerobic sediment test | > 28 days | canada.ca |

| Hexachloronaphthalene | Classified as resistant to biodegradation | > 2 months (water), > 6 months (soil) | nih.gov |

| Tetra- to Octachloronaphthalenes | Predicted to have no ready biodegradability | ≥ 182 days (water and soil) | pops.int |

Bioaccumulation and Biomagnification of 1,2,4,5,7,8 Hexachloronaphthalene in Ecosystems

Uptake and Accumulation Dynamics in Aquatic Biota (e.g., Fish, Invertebrates)

The uptake of chlorinated naphthalenes (CNs) by aquatic organisms is a significant environmental concern. who.int The degree of bioaccumulation is closely linked to the level of chlorination, with higher chlorinated congeners like hexachloronaphthalenes demonstrating a pronounced tendency to accumulate. iisc.ac.inwho.intnih.gov These compounds can be absorbed by organisms through various routes, and once absorbed, they are distributed throughout the body, with a particular affinity for the liver and adipose (fat) tissue due to their high lipophilicity. who.intnih.gov

Research on specific uptake in invertebrates and fish reveals a direct correlation between the degree of chlorination and accumulation, although extremely high chlorination (e.g., octachloronaphthalene) can result in reduced absorption. who.int In a Baltic Sea benthic food chain study, tetra- and penta-CNs showed more efficient assimilation by amphipods from sediment compared to more chlorinated PCNs. acs.org However, studies on northern pike have demonstrated high dietary uptake efficiencies for hexa-CNs (63% and 78% depending on the congener), which is greater than what models would predict for molecules of this size, indicating an enhanced uptake potential. pops.int

Table 1: Bioaccumulation Data for Chlorinated Naphthalenes in Aquatic Biota

| Organism Type | Location | Compound Group | Concentration Range (µg/kg lipid weight) | Source |

|---|---|---|---|---|

| Arctic Biota (Invertebrates, Fish) | Arctic | Total CNs | 0.3 - 69 | mhlw.go.jpacs.org |

| Fish | General | Total CNs | Up to 300 | who.int |

| Amphipods | Baltic Sea | ΣPCNs | 10 - 69 (ng/g lw) | acs.org |

| Isopods | Baltic Sea | ΣPCNs | 3.9 - 16 (ng/g lw) | acs.org |

| Fourhorned Sculpin (Fish) | Baltic Sea | ΣPCNs | 0.54 - 1.5 (ng/g lw) | acs.org |

Trophic Transfer and Biomagnification through Food Webs

Influence of Molecular Structure on Bioavailability and Bioaccumulation Potential

Beyond general lipophilicity, the specific arrangement of chlorine atoms influences the molecule's susceptibility to metabolic breakdown. Congeners that lack adjacent carbon atoms without chlorine substitution are more resistant to metabolism. nih.gov This structural feature enhances their persistence within an organism, leading to higher bioaccumulation and biomagnification. nih.gov Research on PCN biomagnification in the Baltic Sea indicated that the highest BMFs were found for 2,3,6,7-substituted congeners and those lacking adjacent hydrogen-substituted carbon atoms, a category that includes the 1,2,4,5,7,8- substitution pattern. acs.org The persistence of specific hexa-CN isomers is further supported by their long biological half-lives, which have been estimated to be between 1.5 and 2.4 years in humans and around 41 days in the adipose tissue of rats. who.intnih.govpops.int

Table 2: Physicochemical Properties of 1,2,4,5,7,8-Hexachloronaphthalene Influencing Bioaccumulation

| Property | Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C10H2Cl6 | Base structure for the compound. | epa.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 6.25 | Indicates high lipophilicity and potential to accumulate in fatty tissues. | pops.intmhlw.go.jp |

| Water Solubility | Very Low (few µg/L) | Drives partitioning from the aqueous phase into biota. | pops.intmhlw.go.jp |

| Vapour Pressure | Low | Contributes to environmental persistence. | pops.intmhlw.go.jp |

Comparative Bioaccumulation with Structurally Related Persistent Organic Pollutants

The bioaccumulative behavior of this compound can be understood by comparing it with other well-known POPs, particularly those with similar structures like polychlorinated biphenyls (PCBs). Several investigations of food chains and webs have confirmed that CNs and PCBs exhibit similar bioaccumulation and biomagnification characteristics, with the bioaccumulation potential of CNs sometimes being slightly lower than that of PCBs. pops.int

Advanced Analytical Methodologies for 1,2,4,5,7,8 Hexachloronaphthalene Characterization

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) for Trace Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is a premier technique for the ultra-trace detection of PCNs. alsglobal.eu This method is essential for accurately determining PCNs that are present at very low concentrations in various samples. tandfonline.com The high resolution of the mass spectrometer (typically greater than 10,000) provides the necessary sensitivity and specificity to distinguish PCN congeners from interfering co-extractable compounds like polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). alsglobal.eutandfonline.com

The gas chromatograph utilizes capillary columns with specific stationary phases, such as DB-17, to separate the different congeners before they enter the mass spectrometer. pjoes.com In selected ion monitoring (SIM) mode, the HRMS can achieve very low detection limits, making it an optimal choice for analyzing dioxin-like compounds and other persistent organic pollutants (POPs) in diverse matrices including water, soil, sediment, food, and biological tissues. alsglobal.eupjoes.com The primary drawback of this instrumentation is its high cost of purchase and maintenance. tandfonline.com Despite this, for congener-specific determination, HRGC-HRMS is often necessary to achieve the required analytical performance. who.int

Table 1: Key Features of HRGC-HRMS for 1,2,4,5,7,8-Hexachloronaphthalene Analysis Click on a row to view more details.

Parameter

DetailsResolution

Typically set to >10,000 (10% valley definition) to ensure high specificity. pjoes.comDetection Mode

Selected Ion Monitoring (SIM) is used to target specific ions, enhancing sensitivity. pjoes.comCommon GC Columns

DB-17 (semi-polar) and SP-2331 are often used for separating PCN congeners. pjoes.comKey Advantage

High selectivity prevents interference from other POPs like PCBs and PCDD/Fs. tandfonline.comApplication

Ultra-low-level trace detection in complex environmental and biological matrices. alsglobal.euIsomer-Specific Separation and Quantification Challenges in Complex Mixtures

A significant hurdle in the analysis of hexachloronaphthalenes is the separation and quantification of individual isomers within complex mixtures. who.int There are 10 possible hexachloronaphthalene (HxCN) congeners, and many of them exhibit similar chromatographic behavior, leading to co-elution on standard gas chromatography columns. researchgate.nettandfonline.com For instance, the congener pair 1,2,4,5,6,8-HxCN (PCN #71) and 1,2,4,5,7,8-HxCN (PCN #72) are known to be difficult to separate. pjoes.comnih.gov

The analysis is further complicated by the fact that commercial PCN formulations, such as the Halowax series, are intricate mixtures of numerous congeners across different homologue groups. nih.govresearchgate.net Quantification of all 75 potential PCN congeners is a formidable task, requiring authentic analytical standards for each compound to ensure accurate identification and measurement. who.int While all 75 congeners have been synthesized for research purposes, fewer than half are commercially available as analytical standards, limiting routine quantification for many of these compounds. who.intresearchgate.net This lack of standards, coupled with the co-elution of isomers on chromatographic columns, makes isomer-specific quantification a persistent challenge. researchgate.net

Table 2: Examples of Co-eluting Hexachloronaphthalene (HxCN) Congener Pairs

| Co-eluting Pair | PCN Number | Reference |

|---|---|---|

| 1,2,3,4,5,7- / 1,2,3,5,6,8-HxCN | #64 / #68 | nih.gov |

| 1,2,3,4,6,7- / 1,2,3,5,6,7-HxCN | #66 / #67 | nih.gov |

Application of Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) for Enhanced Sensitivity

Electron Capture Negative Ionization (ECNI) is a soft ionization technique used in mass spectrometry that offers enhanced sensitivity and specificity for electrophilic compounds like hexachloronaphthalenes. nih.gov In ECNI, thermal electrons are captured by analyte molecules, leading to the formation of molecular anions (M⁻) with minimal fragmentation. nih.govacs.org This process is highly efficient for compounds containing electronegative atoms, such as the chlorine atoms in PCNs. nih.gov

The primary advantage of ECNI-MS is its high specificity and the resulting low background noise, which generally leads to lower detection limits compared to other ionization modes like Electron Ionization (EI). tandfonline.comnih.gov For trace analysis of PCNs, gas chromatography coupled with ECNI-MS (GC-ECNI-MS) is a powerful tool. who.inttandfonline.com Studies have shown that the sensitivity of GC-ECNI-MS can be significantly greater than that of other MS techniques, making it beneficial for detecting ultra-trace concentrations of these contaminants in environmental and biological samples. researchgate.netnih.gov The technique produces readily identifiable molecular ions, simplifying spectra and improving quantification accuracy for targeted analytes. nih.govnih.gov

Table 3: Comparison of Ionization Techniques for PCN Analysis

| Feature | Electron Capture Negative Ionization (ECNI) | Electron Ionization (EI) |

|---|---|---|

| Ionization Principle | Capture of thermal electrons by electrophilic molecules. nih.gov | High-energy electrons bombard molecules, causing ionization and fragmentation. |

| Fragmentation | Minimal, produces intense molecular ions. nih.gov | Extensive, produces complex fragmentation patterns. |

| Sensitivity | Very high for halogenated compounds. researchgate.netnih.gov | Generally lower than ECNI for halogenated compounds. researchgate.net |

| Specificity | High, low background noise. nih.gov | Lower, potential for interferences. researchgate.net |

| Primary Use | Ultra-trace quantitative analysis of specific electrophilic compounds. who.intnih.gov | General purpose, structural elucidation via fragment patterns. |

Comprehensive Sample Preparation and Clean-up Procedures for Environmental Matrices

Extraction is the first step, with common methods including Soxhlet extraction, accelerated solvent extraction (ASE), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), using various organic solvents like hexane, acetone, and dichloromethane. tandfonline.comresearchgate.net Following extraction, the resulting extract is often contaminated with lipids, sulfur, and other co-extracted organic matter that can interfere with chromatographic analysis. researchgate.netfrontiersin.org

A multi-step clean-up process is therefore essential. This typically involves column chromatography using various adsorbents. A multi-layer silica (B1680970) gel column, often impregnated with sulfuric acid and potassium hydroxide, is highly effective at removing interfering organic compounds. frontiersin.org Other materials such as alumina, Florisil, and activated carbon are also used to purify extracts and fractionate compound classes. who.inttandfonline.comresearchgate.net For example, carbon chromatography can be employed to separate planar molecules like dioxin-like PCNs from non-planar compounds. researchgate.net

Table 4: Typical Sample Preparation and Clean-up Workflow for Sediment Samples

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Extraction | An appropriate solvent mixture (e.g., 15% DCM in hexane) is used to extract PCNs from the dried sediment sample. | To move the analytes from the solid matrix into a liquid phase. | frontiersin.org |

| 2. Sulfur Removal | The extract is passed through activated copper. | To remove elemental sulfur, which can interfere with GC analysis. | frontiersin.org |

| 3. Clean-up | The extract is passed through a multi-layer silica gel column containing layers of activated silica, acid/base-impregnated silica, and sodium sulfate. | To remove lipids, pigments, and other interfering organic compounds. | frontiersin.org |

| 4. Fractionation | Elution with specific solvents to isolate the PCN fraction. | To separate PCNs from other classes of contaminants like PCBs. | researchgate.net |

| 5. Concentration | The final eluate is concentrated to a small volume (e.g., 100 μL) using an evaporator and solvent exchange into a non-polar solvent like nonane. | To increase the analyte concentration to levels detectable by the instrument. | frontiersin.org |

Development and Application of Multidimensional Gas Chromatography for Congener Elucidation

To overcome the significant co-elution challenges in single-column gas chromatography, comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique for the detailed characterization of complex mixtures like PCNs. researchgate.netresearchgate.netcopernicus.org GCxGC utilizes a system of two columns with different stationary phases (e.g., a non-polar column followed by a polar column), connected by a modulator. copernicus.orgdioxin20xx.org This configuration provides an orthogonal separation, meaning compounds are separated based on two independent properties, such as volatility and polarity. copernicus.orglabcompare.com

The key advantages of GCxGC are a vast increase in peak capacity and enhanced resolution, allowing for the separation of congeners that co-elute in one-dimensional GC systems. copernicus.orgdioxin20xx.org The modulator plays a crucial role by trapping small, sequential fractions of the effluent from the first column and re-injecting them as sharp pulses onto the second, shorter column for a rapid separation. labcompare.com This process allows for the resolution of closely eluting isomers, such as the toxic pairs PCN #66/#67 and the pair #71/#72. researchgate.net The enhanced separation power of GCxGC can significantly improve the accuracy of congener-specific quantification in complex environmental samples. dioxin20xx.org The development of GCxGC coupled with mass spectrometry (GCxGC-MS) represents a major advancement in the elucidation of PCN congener profiles. researchgate.netresearchgate.net

Table 5: Comparison of 1D-GC and GCxGC for Hexachloronaphthalene Analysis

| Feature | 1D Gas Chromatography (GC) | Comprehensive 2D Gas Chromatography (GCxGC) |

|---|---|---|

| Separation Principle | Single column separation, typically based on boiling point/volatility. copernicus.org | Two orthogonal columns (e.g., volatility then polarity). copernicus.orgdioxin20xx.org |

| Peak Capacity | Limited, prone to co-elution of isomers. researchgate.netresearchgate.net | Significantly higher, providing enhanced resolution. copernicus.org |

| Resolution of HxCNs | Often fails to separate critical pairs like #66/#67 and #71/#72. researchgate.net | Capable of separating many closely eluting and critical congener pairs. researchgate.netresearchgate.net |

| Sample Throughput | Analysis can be faster per sample, but may require multiple runs or pre-fractionation. dioxin20xx.org | Single instrumental run can analyze multiple compound classes simultaneously. dioxin20xx.orgnih.gov |

| Data Complexity | 1D chromatogram. | 2D contour plot, more complex data processing. dioxin20xx.org |

Ecological Impact and Toxicological Mechanisms of 1,2,4,5,7,8 Hexachloronaphthalene

Aryl Hydrocarbon Receptor (AhR)-Mediated Mechanisms of Toxicity in Ecological Receptors

A significant portion of the toxicity of 1,2,4,5,7,8-hexachloronaphthalene is mediated through its interaction with the aryl hydrocarbon receptor (AhR). who.intnih.gov This mechanism is a common pathway for a class of compounds often referred to as "dioxin-like," which includes polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs). nih.gov The binding of this compound to the AhR initiates a cascade of events leading to various toxic responses. who.intnih.gov

Induction of Cytochrome P-450 (CYP) Enzyme Activities

A primary and well-documented consequence of AhR activation by this compound is the induction of cytochrome P-450 (CYP) enzymes, particularly those in the CYP1A family. who.intnih.gov Studies have demonstrated that exposure to this compound leads to a significant increase in the activity of CYP1A1 and CYP1A2. nih.govresearchgate.net This induction is a hallmark of exposure to dioxin-like compounds and serves as a biomarker for AhR activation. gdut.edu.cn The increased enzyme activity is a direct result of the AhR complex translocating to the nucleus and binding to specific DNA sequences, known as xenobiotic response elements (XREs), which in turn enhances the transcription of genes like CYP1A1.

Structure-Activity Relationships Governing AhR Activation Potency

The potency of different polychlorinated naphthalene (B1677914) congeners to activate the AhR is highly dependent on their structure, specifically the number and position of chlorine atoms on the naphthalene rings. nih.gov Hexachloronaphthalenes, as a group, are among the most potent PCN congeners in activating the AhR. snu.ac.krnih.gov For a PCN to be a potent AhR agonist, it generally requires chlorine atoms at lateral positions (the 2, 3, 6, and 7 positions). The congener this compound possesses chlorine atoms at three of these four lateral positions, contributing to its significant AhR-mediated activity. Quantitative structure-activity relationship (QSAR) models have been used to predict the AhR-mediated reactivity of various PCNs, with higher chlorinated congeners like the hexachloronaphthalenes showing predicted activity that aligns with in vitro experimental results. pops.int

Induction of Oxidative Stress and Perturbations of Antioxidant Systems in Biological Models

Exposure to this compound has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. who.int Studies in rat hepatocytes have reported the generation of ROS and associated lipid peroxidation following exposure to hexachloronaphthalene congeners. nih.gov This increase in oxidative stress can lead to cellular damage. Furthermore, research has indicated that this compound can influence the cellular antioxidant defense systems. Specifically, it has been hypothesized to affect the glutathione (B108866) (GSH)/glutathione disulfide (GSSG) redox potential, a critical component of cellular antioxidant defense. nih.gov In vitro studies using PC12 cells, a model for neuronal cells, have also demonstrated that hexachloronaphthalene exposure leads to a significant decrease in the expression of antioxidant enzymes, including catalase, glutathione peroxidase, and copper/zinc superoxide (B77818) dismutase. researchgate.net

Neurotoxicological Mechanisms Investigated in In Vitro Neuronal Models

The neurotoxic potential of this compound has been investigated using in vitro models, such as primary hippocampal neurons and differentiated PC12 cells. nih.govresearchgate.net These studies have revealed that this compound can disrupt neuronal development by interfering with neurite sprouting and formation. nih.govresearchgate.net A key finding is that mitochondria appear to be a primary intracellular target for the neurotoxicity of this hexachloronaphthalene congener. nih.govresearchgate.net Exposure has been shown to induce mitochondrial-related necrotic cell death in a dose- and time-dependent manner. nih.govresearchgate.net This is accompanied by an enhanced production of reactive oxygen species, further implicating mitochondrial dysfunction and oxidative stress in the neurotoxic mechanism. nih.gov Additionally, studies have shown that hexachloronaphthalene can impair the dopamine (B1211576) pathway in PC12 cells by reducing dopamine content and release, affecting the expression of tyrosine hydroxylase (a key enzyme in dopamine synthesis), and lowering the expression of vesicular monoamine transporter 1 (VMAT1), which is crucial for dopamine storage and release. researchgate.netnih.gov

Developmental Effects Observed in Wildlife Surrogate Models

The developmental toxicity of hexachloronaphthalenes has been a significant concern, with effects observed in wildlife surrogate models. nih.gov Domestic chickens are frequently used as an avian model to study the developmental effects of polyhalogenated aromatic hydrocarbons. researchgate.net While specific studies on the this compound congener are limited, research on related hexachloronaphthalene mixtures and other dioxin-like compounds provides insight into potential developmental impacts. For instance, gestational administration of 1,2,3,4,6,7-hexachloronaphthalene (B52931) to rats was found to accelerate the onset of spermatogenesis in male offspring. ijomeh.eu Given the potent dioxin-like activity of many hexachloronaphthalene congeners, they are considered potent fetotoxic and teratogenic agents, capable of producing effects similar to other well-characterized dioxin-like compounds. pops.int The ability of these compounds to pass the blood-brain barrier and accumulate in fetal tissues, including the brain, further highlights the potential for developmental neurotoxicity. umed.pl

Regulatory Science and Policy Implications for 1,2,4,5,7,8 Hexachloronaphthalene Management

Role of International Conventions and Agreements in Global Control

International conventions are crucial for coordinating global efforts to manage persistent organic pollutants (POPs) like 1,2,4,5,7,8-Hexachloronaphthalene. The primary treaty in this regard is the Stockholm Convention.

The Stockholm Convention on Persistent Organic Pollutants is a global treaty designed to protect human health and the environment from chemicals that persist in the environment for extended periods, bioaccumulate in living organisms, and pose a risk to human health and the environment. iisd.org In May 2015, at the seventh meeting of the Conference of the Parties (COP7), polychlorinated naphthalenes (PCNs), including di-, tri-, tetra-, penta-, hexa-, hepta-, and octachloro-naphthalenes, were added to the convention. isotope.com This decision was based on a review by the Persistent Organic Pollutants Review Committee (POPRC), which concluded that PCNs (from di- to octa-chlorinated homologues) meet the criteria for POPs, demonstrating persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. acs.org

As a result, this compound, as part of the hexachloronaphthalene group, is listed in Annex A (Elimination) and Annex C (Unintentional Production) of the Stockholm Convention. isotope.comepd.gov.hkpops.int The Annex A listing requires parties to take measures to eliminate its production and use, with some specific exemptions. isotope.compops.int The Annex C listing requires parties to reduce its unintentional release with the goal of minimization and, where feasible, ultimate elimination. isotope.compops.int

Table 1: this compound under the Stockholm Convention

| Convention/Treaty | Chemical Group | Relevant Annexes | Key Requirement | Year Listed |

|---|---|---|---|---|

| Stockholm Convention on Persistent Organic Pollutants | Polychlorinated Naphthalenes (including this compound) | Annex A (Elimination) and Annex C (Unintentional Production) | Parties must eliminate production and use, and reduce unintentional releases. | 2015 |

National and Regional Regulatory Frameworks for Environmental Contaminant Control

Following international agreements, national and regional bodies implement their own regulatory frameworks to manage the risks associated with this compound.

European Union: The EU implements its commitments under the Stockholm Convention through the Regulation on Persistent Organic Pollutants (currently Regulation (EU) 2019/1021). legislation.gov.uk This regulation prohibits or severely restricts the production and use of POPs. europa.eu Polychlorinated naphthalenes are listed, meaning their manufacturing, placing on the market, and use, whether on their own, in mixtures, or in articles, are prohibited, subject to certain exemptions and concentration limits in waste. legislation.gov.ukeuropa.eu The European Chemicals Agency (ECHA) includes PCNs in its information systems, identifying them as recognized Persistent Organic Pollutants (POPs). europa.eu

Canada: Environment Canada conducted a scientific screening assessment of chlorinated naphthalenes and concluded that PCNs with 2 to 8 chlorine atoms are entering the environment in quantities that may have an immediate or long-term harmful effect. As a result, these substances were added to the List of Toxic Substances in Schedule 1 of the Canadian Environmental Protection Act, 1999 (CEPA 1999). This listing provides the authority to develop risk management measures, such as regulations, to manage the risks associated with the substance. The proposed risk management approach aims to virtually eliminate releases of PCNs.

United States: The United States Environmental Protection Agency (EPA) lists and tracks this compound through its Substance Registry Services (SRS). This system consolidates information from various EPA programs and regulations, indicating that the substance is monitored under federal environmental statutes.

Table 2: Overview of National and Regional Regulatory Status

| Jurisdiction | Regulatory Body | Governing Act/Regulation | Status of Polychlorinated Naphthalenes |

|---|---|---|---|

| European Union | European Commission / ECHA | Regulation (EU) 2019/1021 on POPs | Production, use, and placing on the market are prohibited. |

| Canada | Environment and Climate Change Canada | Canadian Environmental Protection Act, 1999 (CEPA 1999) | Listed as Toxic on Schedule 1; measures in place for virtual elimination of releases. |

| United States | Environmental Protection Agency (EPA) | Various (tracked under SRS) | Tracked and regulated as a hazardous substance. |

Environmental Monitoring Programs and Surveillance Strategies

Due to its persistence and potential for long-range transport, monitoring for this compound and other PCNs is essential for assessing environmental contamination and the effectiveness of control measures.

Surveillance strategies often involve analyzing various environmental media, including air, water, soil, sediment, and biota. who.int Global monitoring programs have detected PCNs in diverse environments, from industrial and urban locations to remote regions like the Arctic. pops.intpops.int A global study reported a geometric mean atmospheric concentration for total CNs of 1.6 pg/m³, with higher levels in industrial areas. pops.int In the Arctic, CN levels in biota typically range from 0.3 to 6 µg/kg lipid weight, demonstrating their capacity for long-range transport and bioaccumulation. pops.intpops.int

The analysis of PCNs is complex due to the large number of congeners. However, advancements in analytical chemistry, particularly high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), have improved the ability to detect and quantify specific congeners like this compound. researchgate.net To support these efforts, comprehensive calibration sets and standards have been developed to facilitate accurate environmental monitoring.

Table 3: Reported Environmental Concentrations of Polychlorinated Naphthalenes (PCNs)

| Environmental Compartment | Location | Reported Concentration Range | Reference |

|---|---|---|---|

| Air (Global) | Various (Urban, Industrial, Remote) | Geometric Mean: 1.6 pg/m³ | pops.int |

| Air (Arctic) | Remote Arctic Regions | 1–8 pg/m³ | pops.intpops.int |

| Biota (Arctic) | Arctic Wildlife | 0.3 - 6 µg/kg lipid weight (up to 69 µg/kg) | pops.intpops.int |

| Sediment (Polluted Sites) | Not Specified | Up to 250 µg/kg | who.int |

| Fish | Not Specified | Up to 300 µg/kg lipid weight | who.int |

Methodologies for Ecological Risk Assessment of Chlorinated Naphthalenes

Ecological risk assessment (ERA) is a scientific process used to evaluate the likelihood of adverse ecological effects occurring from exposure to one or more stressors, such as chemicals. epa.gov For chlorinated naphthalenes, the ERA framework generally follows a multi-step process. researchgate.netnih.gov

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. For this compound, key hazards are its high persistence in the environment, high potential for bioaccumulation in fatty tissues, and toxicity. pops.intacs.org The higher chlorinated naphthalenes, such as the hexa- and hepta-CNs, are generally considered more toxic and potent inducers of cellular responses similar to dioxins. pops.intnih.gov

Exposure Assessment: This involves determining the extent of contact between the chemical and ecological receptors. It relies on environmental monitoring data (as described in 8.3) and fate and transport models to predict environmental concentrations. researchgate.net The high Log K_ow value of hexachloronaphthalenes indicates strong partitioning to organic matter and lipids, leading to accumulation in sediment and biota. pops.int

Effects Assessment (Dose-Response): This step quantifies the relationship between the dose of the substance and the incidence and severity of adverse effects. Data is gathered from laboratory toxicity studies on various organisms (e.g., fish, invertebrates). For PCNs, chronic toxicity values suggest harmful effects, and certain congeners have been shown to cause developmental effects in wildlife. pops.intpops.int

Risk Characterization: This final step integrates the exposure and effects assessments to conclude the likelihood of adverse effects on ecological populations, communities, or ecosystems. epa.govnih.gov For PCNs, risk characterizations have concluded that they are likely to cause significant adverse environmental effects, warranting global action. pops.int The long half-lives of hexachloronaphthalene congeners in both animals and humans (estimated at 1.5-2.4 years in humans) are a critical factor in these assessments. who.intnih.gov

Table 4: Key Parameters in the Ecological Risk Assessment of Hexachloronaphthalenes

| Parameter | Finding for Hexachloronaphthalenes | Implication for Risk |

|---|---|---|

| Persistence | Resistant to degradation; long half-life in biota (e.g., 1.5-2.4 years in humans). who.int | Long-term exposure and potential for accumulation. |

| Bioaccumulation Potential | High Log K_ow (>5); confirmed bioaccumulation for tetra- to hepta-CNs. pops.int | Concentrates in organisms and biomagnifies up the food chain. |

| Long-Range Transport | Detected in remote regions like the Arctic. pops.intpops.int | Global pollutant, affecting ecosystems far from sources. |

| Toxicity | Potent inducers of dioxin-like activity; can cause harmful effects at low doses. pops.intnih.gov | High potential for adverse effects on wildlife. |

Current Research Gaps and Future Academic Directions for 1,2,4,5,7,8 Hexachloronaphthalene

Comprehensive Elucidation of Congener Profiles in Diverse Environmental Mixtures

A primary challenge in assessing the environmental impact of PCNs is understanding the composition of congener profiles in various environmental matrices. Technical PCN mixtures, such as the Halowax series, have characteristic congener profiles, but these profiles are significantly altered in the environment due to various transformation and transport processes. dss.go.thresearchgate.net Research has shown that the congener patterns found in sediment, biota, and air often differ substantially from those of the original commercial products. dss.go.th

For instance, studies of sediment cores have revealed that while some congeners are depleted, others, particularly those with 1,3,5,7- and 1,4,6,7-substitution patterns, show an increased relative abundance compared to technical mixtures. dss.go.th This is partly attributed to processes like photolysis, which preferentially degrades certain congeners. dss.go.th However, photolysis does not explain all observed environmental profiles, indicating that other biotic or abiotic degradation pathways are at play. dss.go.th

Hexachloronaphthalenes (Hexa-CNs) are frequently among the most detected congeners in environmental and human samples. nih.govpops.int Specifically, the congener group including 1,2,4,5,7,8-hexachloronaphthalene (often co-eluting with 1,2,4,5,6,8-hexachloronaphthalene (B3066824) during analysis) has been identified in human breast milk. who.int However, a comprehensive database of complete congener profiles across a wide array of environmental compartments is lacking. nih.gov Future research must focus on generating high-resolution, congener-specific data for mixtures found in soil, water, air, and various trophic levels of the food chain. This will allow for more accurate source apportionment, fate modeling, and risk assessment.

Table 1: Example of PCN Homologue Distribution in Environmental & Technical Samples

| Sample Type | Tri-CNs (%) | Tetra-CNs (%) | Penta-CNs (%) | Hexa-CNs (%) | Hepta-CNs (%) | Octa-CN (%) | Reference |

| Technical PCBs (Aroclors) | Variable | Variable | Dominant | Variable | Minor | Minor | researchgate.net |

| Technical PCBs (Sovol) | Low | Low | Minor | High | High | High | oaepublish.com |

| Background Lake Sediment | ~15 | ~35 | ~30 | ~15 | ~5 | <1 | dss.go.th |

| Urban Air (Gas + Particle) | ~20 | ~40 | ~25 | ~10 | ~5 | <1 | oaepublish.com |

Note: This table provides a generalized view. Actual percentages vary significantly based on the specific mixture or location.

Further Investigation of Biotic Transformation Pathways for Higher Chlorinated Congeners

The environmental persistence of PCNs is strongly linked to their degree of chlorination. While monochloronaphthalenes can be readily degraded by soil and water microorganisms under aerobic conditions, there is a significant lack of information on the biodegradation of higher chlorinated congeners like hexachloronaphthalenes. who.intepa.govepa.gov This represents a critical research gap.

Studies investigating the microbial degradation of technical PCN mixtures over short periods have shown no significant alteration of the congener profile, suggesting that higher chlorinated congeners are highly resistant to microbial breakdown under those conditions. dss.go.th The atmospheric half-lives of PCNs are predicted to increase dramatically with the degree of chlorination, from approximately 2 days for mono-CNs to 79 days for hexa-CNs and beyond, primarily due to reactions with OH radicals. jte.edu.vn While abiotic processes like photolysis are known to contribute to the degradation of some congeners, the role and mechanisms of biotic transformation for compounds like this compound remain largely unknown. dss.go.thpops.int

Future academic work should prioritize:

Isolation and characterization of microbial consortia capable of degrading highly chlorinated naphthalenes.

Elucidation of the enzymatic pathways involved in the dechlorination and ring-cleavage of hexa-CNs.

Investigation of anaerobic degradation pathways , which may be significant in sediment environments.

Studying the formation of metabolites , as these transformation products could have their own toxicological profiles.

Understanding these biotic pathways is essential for predicting the long-term fate and persistence of these contaminants in the environment.

Detailed Toxicokinetic Studies of Individual Congeners Across a Wider Range of Species

The toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—of PCNs are highly dependent on the specific congener and the animal species. nih.gov Higher chlorinated congeners, particularly hexa-CNs, are known to be highly bioaccumulative, showing significant retention in the liver and adipose tissue. nih.govwho.int For example, the half-lives for certain hexa-CN isomers have been calculated to be 26 days in the liver and 41 days in adipose tissue of rats, while estimates for humans suggest much longer half-lives of 1.5 to 2.4 years. who.intnih.gov This highlights the need for data from a wider range of organisms to understand species-specific differences in accumulation and elimination.

Recent studies have begun to provide more detailed congener-specific data. A controlled feeding experiment in laying hens, for instance, provided specific toxicokinetic parameters for numerous PCN congeners. nih.gov The findings showed that the potential for PCNs to be transferred from feed to eggs was significant, with depuration rates decreasing as the lipophilicity (logKow) of the congener increased, meaning more lipophilic congeners were retained longer. nih.gov Furthermore, tissue-specific accumulation was observed, with the highest levels found in the liver, spleen, and ovum. nih.gov

Table 2: Toxicokinetic Parameters of Selected PCN Homologues in Laying Hen Eggs

| Homologue Group | Uptake Rate (days⁻¹) | Depuration Rate (days⁻¹) | Transfer Rate (%) | Apparent Half-Life (days) |

| Tri-CNs | 0.002 - 0.004 | 0.045 - 0.079 | 0.27 - 1.54 | ~8.8 - 15.4 |

| Tetra-CNs | 0.003 - 0.006 | 0.030 - 0.055 | 0.96 - 5.40 | ~12.6 - 23.1 |

| Penta-CNs | 0.005 - 0.008 | 0.020 - 0.035 | 4.80 - 12.5 | ~19.8 - 34.7 |

| Hexa-CNs | 0.007 - 0.010 | 0.016 - 0.025 | 10.1 - 23.0 | ~27.7 - 43.3 |

Data adapted from a study on laying hens, illustrating trends in toxicokinetic parameters with increasing chlorination. nih.gov

Future research must expand on this work by conducting detailed toxicokinetic studies for individual congeners like this compound across a broader range of ecologically and commercially important species, including various fish, mammals, and birds. This will improve the accuracy of food chain models and human health risk assessments.

Assessment of Environmental Concentrations in Undersurveyed Geographical Regions and Matrices

While PCN contamination is recognized as a global issue, with these compounds detected even in remote regions like the Arctic, the geographic distribution of monitoring data is highly uneven. oaepublish.comlsrca.on.ca There is a significant lack of data from large parts of the world, particularly the African continent. oaepublish.com The increasing industrialization and urbanization in these regions, coupled with high ambient temperatures that could affect the volatilization and transport of POPs, make them a high-priority area for future research. oaepublish.com

Even in well-studied regions, there are gaps concerning specific environmental matrices. Research should be expanded to include:

Indoor dust

Landfill leachates

Deep-sea sediments

A wider variety of biota

For example, a study in Southern Ontario, Canada, found that the highest PCN levels in stream sediments were associated with urbanized areas, while lower levels were found in rural or naturalized locations. lsrca.on.ca In China, PCN concentrations in soil around a cement kiln co-processing municipal waste were found to be lower than in other industrial parks but still showed a clear distribution pattern related to the source. mdpi.com Studies in the Arctic atmosphere have confirmed the presence of all 75 PCN congeners, highlighting the effectiveness of long-range environmental transport. researchgate.net A comprehensive global map of PCN contamination requires a concerted effort to sample and analyze these undersurveyed regions and matrices.

Exploration of Novel Environmental Remediation and Decontamination Technologies

The persistence and toxicity of higher chlorinated naphthalenes necessitate the development of effective remediation and decontamination technologies. Traditional methods can be costly and disruptive, creating a need for novel, efficient, and environmentally sound solutions.

Emerging research points to several promising avenues:

Bioremediation and Phytoremediation: While microbial degradation of hexa-CNs is challenging, combined plant-microbial systems offer potential. nih.gov Genetic engineering techniques could be used to develop microorganisms with enhanced degradation capabilities for specific, persistent congeners. nih.govmdpi.com

Activated Carbon Amendment: Adding activated carbon to contaminated sediments can effectively reduce the bioavailability of hydrophobic pollutants like PCNs and PCBs. nih.gov Technologies like SediMite®, which delivers activated carbon pellets into sediments, can reduce uptake into the food chain without the need for disruptive dredging. nih.gov

Advanced Oxidation/Reduction Processes: A three-dimensional electrolysis cell using P and N-codoped carbon materials has shown high efficiency in degrading organic contaminants through the generation of singlet oxygen, offering a potential water decontamination strategy. acs.org

Nanotechnology and Novel Materials: Metal-Organic Frameworks (MOFs), such as PCN-222, are being explored for their photocatalytic properties. researchgate.net Heterojunctions created with materials like BiOI can enhance the degradation of pollutants under visible light. researchgate.net Nanotechnology also offers the potential for creating highly targeted nanoparticles for contaminant removal. numberanalytics.com

Table 3: Overview of Novel Remediation Technologies for PCN-like Compounds

| Technology | Mechanism | Target Matrix | Potential Advantages | Reference |

| Bio-enhanced Activated Carbon | Sorption to reduce bioavailability; provides a surface for microbial degradation. | Sediment, Soil | In-situ, minimally disruptive, reduces food chain transfer. | nih.gov |

| Plant-Microbial Bioremediation | Plants stimulate microbial activity and can absorb/transform contaminants. | Soil | Cost-effective, environmentally friendly, potential for in-situ use. | nih.gov |

| 3D Electrochemical Reactor | Generates reactive oxygen species (e.g., ¹O₂) to oxidize contaminants. | Water | High efficiency, low energy consumption, no added chemical oxidants. | acs.org |

| MOF-based Photocatalysis | Uses light to generate radicals that degrade pollutants. | Water | Utilizes visible light, high surface area for reaction. | researchgate.net |

Further exploration and optimization of these technologies are crucial for managing the legacy of contamination from this compound and other persistent organic pollutants.

Q & A

Q. What experimental models are recommended for studying the bioaccumulation of 1,2,4,5,7,8-hexachloronaphthalene (HxCN) in mammalian systems?

Methodological Answer:

- Use female Wistar rats for prenatal exposure studies, as they allow quantification of maternal-fetal distribution via radiolabeled [¹⁴C]-HxCN. Administer a single dose during gestation (e.g., days 14–18) and measure placental transfer efficiency using liquid scintillation counting (LSC) for radioactivity in maternal liver, adipose tissue, and fetal compartments .

- For long-term bioaccumulation, employ repeated low-dose exposure protocols (≥28 days) and analyze tissue-specific retention using gas chromatography-mass spectrometry (GC-MS) .

Q. How should researchers design safety protocols for handling HxCN in laboratory settings?

Methodological Answer:

- Ventilation: Use local exhaust ventilation systems and conduct experiments in fume hoods to minimize inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid latex gloves due to potential permeability .

- Storage: Seal containers under inert gas (e.g., nitrogen) and refrigerate at 4°C to prevent degradation. Store away from strong oxidizers to avoid reactive hazards .

- Decontamination: Use ethanol or acetone for surface spills, followed by sodium bicarbonate neutralization .

Q. What analytical techniques are validated for quantifying HxCN in environmental and biological samples?

Methodological Answer:

- GC-MS: Optimize with a DB-5MS column (30 m × 0.25 mm × 0.25 µm) and electron capture detection (ECD). Use splitless injection at 280°C and a temperature gradient from 80°C (2 min) to 300°C (10°C/min) .

- Liquid Chromatography-Tandem MS (LC-MS/MS): Employ a C18 column with methanol/water mobile phases and negative-ion electrospray ionization (ESI). Monitor for m/z 334.8 → 264.9 (Cl isotope pattern) .

- Quality Control: Spike samples with deuterated HxCN (e.g., [¹³C₆]-HxCN) as an internal standard to correct for matrix effects .

Q. What in vitro assays are suitable for preliminary toxicity screening of HxCN?

Methodological Answer:

- CYP1A1 Induction Assay: Use HepG2 cells or rat hepatoma H4IIE lines. Expose cells to 0.1–10 µM HxCN for 24–48 hours and quantify CYP1A1 mRNA via RT-qPCR or enzyme activity using ethoxyresorufin-O-deethylase (EROD) assays. Compare potency to 2,3,7,8-TCDD (toxic equivalency factor, TEF = 0.001–0.005) .

- Ah Receptor Binding: Perform competitive binding assays with [³H]-TCDD in hepatic cytosolic fractions. Calculate IC₅₀ values to assess relative affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicokinetic data for HxCN across species?

Methodological Answer:

- Interspecies Scaling: Apply physiologically based pharmacokinetic (PBPK) modeling to account for metabolic rate differences. Parameterize models using in vitro hepatic microsomal clearance data from rats, mice, and humans .

- Dose-Response Meta-Analysis: Pool data from studies with standardized exposure routes (e.g., intraperitoneal vs. oral) and use Bayesian hierarchical models to estimate uncertainty in half-life (t₁/₂) and volume of distribution (Vd) .

Q. What experimental approaches confirm transplacental transfer of HxCN and its developmental effects?

Methodological Answer:

- Radiolabeled Tracer Studies: Administer [¹⁴C]-HxCN to pregnant rats at gestational day 14. Sacrifice dams at 24-hour intervals and quantify fetal uptake via autoradiography and LSC. Normalize data to maternal plasma AUC (area under the curve) .

- Teratogenicity Assessment: Conduct whole-embryo culture with 1–10 nM HxCN. Measure morphological abnormalities (e.g., neural tube defects) and correlate with Ah receptor activation using CRISPR knockouts of ARNT (aryl hydrocarbon receptor nuclear translocator) .

Q. How does the chlorination pattern of HxCN influence its dioxin-like toxicity compared to other PCN congeners?

Methodological Answer:

- Comparative Potency Assays: Test HxCN alongside 1,2,3,4,6,7-HxCN and 1,2,3,5,6,7-HxCN in EROD assays. Calculate relative potency (REP) values normalized to TCDD. For example, 1,2,4,5,7,8-HxCN typically shows REP = 0.003 vs. 0.001 for less chlorinated congeners .

- Molecular Docking: Simulate HxCN binding to the Ah receptor ligand-binding domain (LBD) using software like AutoDock Vina. Compare binding energies and hydrophobic interactions with TCDD .

Q. What strategies mitigate matrix interference in HxCN quantification from complex biological samples?

Methodological Answer:

- Sample Preparation: For adipose tissue, perform accelerated solvent extraction (ASE) with hexane:acetone (1:1) at 100°C. Clean extracts using Florisil SPE columns (activated with 5% diethyl ether in hexane) .

- Matrix-Matched Calibration: Prepare standards in homogenized control tissue (e.g., rat liver) to account for lipid-induced signal suppression in GC-MS .

Q. How can researchers assess the environmental persistence of HxCN in contaminated soils?

Methodological Answer:

- Microcosm Studies: Incubate soil spiked with 1–100 µg/kg HxCN under aerobic/anaerobic conditions. Monitor degradation via GC-ECD over 180 days. Use sterile controls to distinguish biotic vs. abiotic pathways .

- QSPR Modeling: Apply quantitative structure-property relationship (QSPR) models to predict half-life based on chlorine substitution patterns and octanol-air partition coefficients (log Kₒₐ = 9.2) .

Q. What mechanisms underlie the observed species-specific differences in HxCN-induced hepatotoxicity?

Methodological Answer:

- Transcriptomic Profiling: Compare RNA-seq data from rat (Sprague-Dawley) and human (HepaRG) hepatocytes exposed to 10 µM HxCN for 48 hours. Focus on pathways like oxidative stress (Nrf2), apoptosis (Bax/Bcl-2), and lipid metabolism (PPARα) .

- Cryopreserved Hepatocytes: Use human hepatocyte suspensions to measure CYP1A1 induction potency vs. rodent models, adjusting for interspecies differences in Ah receptor expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。